Cas no 1540990-96-2 (6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine)

6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 6-(1,3-dihydro-2H-isoindol-2-yl)-2-methyl-
- 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine
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- インチ: 1S/C13H14N4/c1-9-15-12(14)6-13(16-9)17-7-10-4-2-3-5-11(10)8-17/h2-6H,7-8H2,1H3,(H2,14,15,16)
- InChIKey: LPKQZCJOOCOKTC-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(N2CC3=C(C2)C=CC=C3)=CC(N)=N1
じっけんとくせい
- 密度みつど: 1.265±0.06 g/cm3(Predicted)
- ふってん: 451.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.21±0.10(Predicted)
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4897-5g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-4897-1g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4897-2.5g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | I273756-1g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1967-4897-0.25g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4897-10g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | I273756-100mg |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1967-4897-0.5g |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | I273756-500mg |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine |
1540990-96-2 | 500mg |
$ 365.00 | 2022-06-04 |
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amineに関する追加情報
Introduction to 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine (CAS No. 1540990-96-2)
6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine, with the CAS number 1540990-96-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine make it a promising candidate for various therapeutic applications.
The chemical structure of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with an isoindoline moiety and a methyl group. The isoindoline ring is a key functional group that contributes to the compound's biological activity. The presence of this ring system imparts unique pharmacological properties, such as enhanced solubility and improved bioavailability. Additionally, the methyl substitution on the pyrimidine ring further modulates the compound's interactions with biological targets, potentially enhancing its efficacy and selectivity.
Recent studies have highlighted the potential of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine in various therapeutic areas. One notable application is in the treatment of viral infections. Research has shown that this compound exhibits potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or pathways. This makes 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine a valuable lead compound for the development of new antiviral drugs.
In addition to its antiviral properties, 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine has also shown promise in cancer research. Preclinical studies have demonstrated that this compound possesses significant anticancer activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression. These findings suggest that 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine could be further developed as a potential anticancer agent.
The anti-inflammatory properties of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine have also been investigated. In vitro and in vivo studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The dual anti-inflammatory and antiviral activities of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine could be particularly beneficial in managing conditions where both viral infections and inflammation coexist.
The pharmacokinetic profile of 6-(isoindolin-2-yl)-2-methylpyrimidin-4-amine has been extensively studied to understand its behavior in biological systems. Results from these studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, the compound shows low toxicity in preclinical toxicity studies, suggesting that it may have a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(isoindolin-2-y\-l)-2-methylpyrimidin\-4-am ine. Early-phase clinical trials have demonstrated promising results, with the compound showing good tolerability and preliminary evidence of therapeutic benefit in patients with viral infections and certain types of cancer. These findings provide a strong foundation for further clinical development.
In conclusion, 6-(isoindolin\-2-y\-l)\--methylpyrimidin\-4-am ine (CAS No\. 1540990\-96\-)
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